molecular formula C19H21N5OS B2673053 3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole CAS No. 2034484-59-6

3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B2673053
CAS No.: 2034484-59-6
M. Wt: 367.47
InChI Key: KUBOXIHYJNPQOB-UHFFFAOYSA-N
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Description

Core Structural Features

Molecular Architecture

The molecule comprises three distinct subunits (Figure 1):

  • 1,2-Benzothiazole core : A bicyclic aromatic system with a sulfur atom at position 1 and a nitrogen atom at position 2, conferring planar rigidity and π-π stacking potential.
  • Piperazine linker : A six-membered diamine ring at position 3 of the benzothiazole, providing conformational flexibility and hydrogen-bonding capacity.
  • 4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carbonyl : A partially saturated bicyclic diazole fused to a benzene ring, connected via a carbonyl group to the piperazine. This group introduces stereoelectronic modulation and hydrogen-bond acceptor/donor sites.
Table 1: Key Structural Parameters
Subunit Key Features Role in Molecular Interactions
1,2-Benzothiazole Aromatic planar system, dipole moment ~2.1 D π-π stacking, hydrophobic interactions
Piperazine Chair conformation, pKa ~9.5 (basic nitrogen) Solubility modulation, H-bonding
Tetrahydrobenzodiazole Partially saturated, dipole moment ~3.4 D Stereochemical control, target binding

The carbonyl group bridging the piperazine and tetrahydrobenzodiazole imposes restricted rotation, favoring a bioactive conformation. Computational studies suggest the tetrahydrobenzodiazole’s saturated carbons enhance membrane permeability compared to fully aromatic analogs.

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(13-5-6-15-16(11-13)21-12-20-15)24-9-7-23(8-10-24)18-14-3-1-2-4-17(14)26-22-18/h1-4,12-13H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBOXIHYJNPQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Tetrahydrobenzodiazole Moiety: The final step involves the reaction of the piperazine derivative with 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or piperazines.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the benzothiazole structure have been reported to exhibit significant antimicrobial activity. Studies suggest that derivatives can inhibit bacterial growth and show efficacy against various pathogens .

Antitumor Activity

Research indicates that certain benzothiazole derivatives possess antitumor properties. For instance, some compounds have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively .

Neuropharmacological Effects

The incorporation of piperazine in the structure enhances its potential as a neuropharmacological agent. Compounds similar to this one have been studied for their anxiolytic and anticonvulsant properties, making them candidates for treating anxiety disorders and epilepsy .

Benzothiazole Derivatives in Cancer Research

A study evaluated a series of benzothiazole derivatives for their cytotoxicity against leukemia cells. One compound showed an IC50 value of 1.75 µg/mL against Artina salina larvae, indicating promising antineoplastic activity .

Antimicrobial Evaluation

Another investigation focused on the synthesis of pyrimidobenzothiazole derivatives which were tested against various microbial strains. The results demonstrated that these compounds exhibited potent antimicrobial properties, suggesting their applicability in treating infections .

Mechanism of Action

The mechanism of action of 3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole
  • **3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzoxazole
  • **3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzimidazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazole moiety and a piperazine ring linked to a tetrahydro-benzodiazole. Its molecular formula is C18H22N4O1SC_{18}H_{22}N_{4}O_{1}S, with a molecular weight of approximately 346.46 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential pharmacological effects:

  • Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have exhibited potent anticancer activity due to their ability to interfere with cellular processes such as DNA replication and repair .
  • Antimicrobial Effects : Compounds containing the benzothiazole structure are often evaluated for their antimicrobial properties. Research indicates that these derivatives can inhibit the growth of bacteria and fungi, making them candidates for antibiotic development .
  • Neuroprotective Properties : Some studies suggest that related compounds may provide neuroprotection by modulating neurotransmitter levels and exhibiting antioxidant activity .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance .
  • Interaction with Receptors : The compound may interact with specific receptors in the central nervous system or on microbial surfaces, altering physiological responses .

Research Findings and Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound. Below is a summary table of key findings:

Study ReferenceBiological ActivityKey Findings
AntiparasiticShowed efficacy against Trypanosoma cruzi and Trichomonas vaginalis.
AnticancerDemonstrated cytotoxicity against multiple cancer cell lines with IC50 values in the nanomolar range.
AntimicrobialExhibited broad-spectrum antimicrobial activity against various pathogens.
NeuroprotectionIndicated potential to enhance neuronal survival under oxidative stress conditions.

Q & A

Q. What are the key considerations for optimizing the synthesis route of 3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole?

Methodological Answer: Synthetic optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature), catalyst selection (e.g., acid/base catalysis), and purification techniques (e.g., column chromatography, recrystallization). For benzothiazole derivatives, cyclocondensation of thioureas with α-halo ketones is common, while benzodiazole intermediates may involve cyclization of diamine precursors with carbonyl reagents. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis, purity validation via melting point analysis and spectroscopic techniques (e.g., IR, NMR) is critical .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch in the benzodiazole-carbonyl moiety at ~1680–1720 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms proton environments (e.g., piperazine N-CH₂ signals at δ 2.5–3.5 ppm) and carbon backbone .
  • Elemental Analysis (EA): Validates empirical formula by matching calculated vs. observed C/H/N/S percentages .
  • Mass Spectrometry (HRMS): Determines molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling enhance the design of experiments (DoE) for this compound’s reactivity or biological activity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic feasibility. For instance, docking studies (as in ) can model interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs. Coupling computational results with statistical DoE (e.g., response surface methodology) minimizes experimental trials while optimizing variables like solvent ratio or catalyst loading .

Q. What strategies are recommended for resolving contradictions in experimental data (e.g., unexpected byproducts or low yields)?

Methodological Answer:

  • Mechanistic Re-evaluation: Use isotopic labeling or in-situ spectroscopy (e.g., Raman) to detect transient intermediates.
  • Statistical Analysis: Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst) causing yield discrepancies .
  • Byproduct Characterization: Isolate and structurally analyze impurities via LC-MS or X-ray crystallography to trace their origin .

Q. How can researchers design robust biological activity assays for this compound, considering its structural complexity?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., benzothiazole’s known kinase inhibition).
  • In Vitro Models: Use enzyme inhibition assays (e.g., fluorescence-based) with controls for solubility (DMSO tolerance <1%).
  • In Vivo Relevance: Cross-validate with cell-based assays (e.g., cytotoxicity in cancer lines) and ADMET profiling (e.g., microsomal stability) .

Q. What advanced techniques improve the scalability of this compound’s synthesis while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Enhances reproducibility and heat transfer for exothermic steps (e.g., cyclization reactions).
  • Membrane Separation: Reduces purification time by selectively removing unreacted precursors .
  • Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., inline FTIR) to adjust parameters dynamically .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling intermediates or precursors during synthesis?

Methodological Answer:

  • Hazard Assessment: Review SDS for reactive groups (e.g., thioureas’ potential toxicity).
  • Engineering Controls: Use fume hoods for volatile solvents (e.g., DMF, THF) and inert atmospheres for air-sensitive steps.
  • Training: Mandatory safety exams (100% pass rate) on emergency procedures and waste disposal .

Q. How can researchers leverage chemical software to manage data integrity and experimental reproducibility?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs): Document reaction parameters and spectral data with timestamps.
  • Cheminformatics Tools: Use platforms like Schrödinger or Gaussian for predictive modeling and reaction simulation .
  • Data Security: Implement role-based access controls and encrypted backups to protect proprietary findings .

Theoretical and Mechanistic Inquiries

Q. What role do the benzodiazole and benzothiazole moieties play in modulating this compound’s electronic properties?

Methodological Answer:

  • Benzodiazole: Electron-withdrawing carbonyl groups enhance electrophilicity, influencing nucleophilic attack sites.
  • Benzothiazole: Sulfur’s lone pairs contribute to π-conjugation, affecting redox potential and binding affinity in biological targets .

Q. How can stability studies under varying pH/temperature conditions inform storage and formulation strategies?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • Analytical Monitoring: Track degradation products via UPLC-MS and quantify stability using Arrhenius kinetics .

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